(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Systematic Nomenclature and Classification
The compound is formally named (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid under IUPAC rules. Key classification features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₀N₂O₁₀S |
| Molecular Weight | 550.58 g/mol |
| Class | Thiazolidinedione ring-opened metabolite conjugated to β-D-glucuronic acid |
The systematic name reflects:
Stereochemical Configuration Analysis
The compound exhibits five stereocenters in the glucuronic acid moiety:
- C2 (S) , C3 (S) , C4 (S) , C5 (R) , and C6 (R) . This configuration is consistent with β-D-glucuronic acid, where the hydroxyl groups at C3, C4, and C5 adopt equatorial positions in the pyranose ring.
The thiazolidinedione-derived side chain contains:
Structural Relationship to Thiazolidinedione Derivatives
This compound is a ring-opened metabolite of pioglitazone, a prototypical thiazolidinedione (TZD) antidiabetic drug. Structural comparisons:
The thiazolidinedione ring undergoes hydrolytic cleavage followed by N-glucuronidation during hepatic metabolism, as evidenced by in vitro studies.
Identification of Key Functional Groups and Moieties
Critical structural elements include:
Structural Formula Highlights :
Pyranose Ring (Glucuronic Acid):
- C2: -NH-C(=O)-S- linkage
- C3, C4, C5: -OH groups
- C6: -COOH
Side Chain:
- Phenyl group → Ethoxy → 5-Ethylpyridin-2-yl
- C1': -CH₂-COOH
This hybrid structure combines polar (glucuronide) and nonpolar (aromatic) domains, typical of phase II drug metabolites.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)/t17?,18-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWGHHINCKKGE-DVGPLREDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858316 | |
| Record name | N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296832-76-2 | |
| Record name | N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the metabolic conversion of pioglitazone. This process typically occurs in hepatocytes, where pioglitazone undergoes N-glucuronidation followed by ring opening. The reaction conditions include incubation with freshly isolated human, rat, or monkey hepatocytes, and the use of liquid chromatography-tandem mass spectrometry for the detection and analysis of the metabolites .
Industrial Production Methods
Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using advanced biochemical techniques involving the incubation of pioglitazone with liver microsomes or hepatocytes, followed by purification using high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions may occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like the Jacobsen catalyst. The reactions typically occur under controlled laboratory conditions, with specific temperature and pH requirements .
Major Products Formed
The major products formed from these reactions include various oxidative and reduced metabolites, as well as substituted derivatives. These products are often analyzed using techniques such as liquid chromatography and mass spectrometry .
Scientific Research Applications
(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of thiazolidinedione drugs and their transformation products.
Biology: The compound is used in research to understand its biological activities and interactions with cellular components.
Medicine: It is studied for its potential therapeutic effects and its role in the metabolism of pioglitazone.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is formed through the N-glucuronidation of the thiazolidinedione ring of pioglitazone, followed by hydrolysis and methylation. These reactions lead to the formation of metabolites that can interact with cellular receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its structural analogs:
*Calculated based on formula C₂₄H₂₉N₂O₁₀S.
Impact of Substituents on Reactivity and Function
- Pyridine vs. Methoxy/Ethoxy Groups : The 5-ethylpyridine moiety in the target compound introduces electron-deficient aromaticity, favoring interactions with electron-rich biological targets (e.g., enzyme active sites). In contrast, methoxy/ethoxy analogs (e.g., ) exhibit reduced hydrogen bonding and are less suited for targeted binding .
- Hydroxyphenyl vs. Nitrophenoxy: The hydroxyphenyl group in the target compound enhances solubility in aqueous media and participates in hydrogen bonding, whereas the nitrophenoxy group in increases electrophilicity, making it reactive in substitution reactions .
- Carboxylic Acid vs. Ester Derivatives : The free carboxylic acid group in the target compound improves ionic interactions, while esterified analogs (e.g., ethyl esters in ) show higher lipophilicity and membrane permeability .
Research Findings and Data Tables
Biological Activity
The compound (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique stereochemistry that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 478.55 g/mol. The presence of multiple hydroxyl groups and a carboxylic acid moiety suggests potential interactions with various biological targets.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Antioxidants are essential for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. In vitro studies have shown that the compound scavenges reactive oxygen species (ROS), which can lead to cellular damage if not adequately controlled .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In various cancer cell lines, including breast and lung cancer models, it demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Table 1: Summary of Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 18 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer properties, the compound has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines in macrophages, which may be beneficial in treating chronic inflammatory diseases .
Case Study 1: Breast Cancer
A study involving MCF-7 breast cancer cells treated with various concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .
Case Study 2: Lung Cancer
In A549 lung cancer cells, treatment with the compound resulted in significant inhibition of cell migration and invasion. This suggests potential applications in preventing metastasis in lung cancer patients .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Cell Cycle Regulation : Inducing cell cycle arrest at G1 phase leading to reduced proliferation.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.
Q & A
How can researchers optimize synthetic routes for this compound, given its stereochemical complexity?
Basic Research Focus : Synthesis and stereochemical control.
Methodological Answer :
The compound’s stereochemical complexity (noted by the (2S,3S,4S,5R,6R) configuration) requires precise control during synthesis. Key strategies include:
- Chiral pool synthesis : Use enantiomerically pure starting materials (e.g., carbohydrates for the oxane ring) to preserve stereochemistry .
- Protecting group strategies : Temporarily block hydroxyl and carboxylic acid groups during coupling reactions (e.g., acetyl or tert-butyldimethylsilyl groups) to avoid side reactions .
- Coupling conditions : Optimize reaction solvents (e.g., anhydrous CH2Cl2 or DMF) and catalysts (e.g., DMAP for acylations) to enhance yield and stereofidelity .
Validation : Monitor reaction progress via HPLC (C18 columns recommended) and confirm stereochemistry using NOESY NMR or X-ray crystallography .
What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Advanced Research Focus : Structural elucidation and data contradiction analysis.
Methodological Answer :
Contradictions in structural data (e.g., unexpected NMR peaks or MS fragments) can arise due to:
- Epimerization : Check for stereochemical instability under acidic/basic conditions using dynamic HPLC .
- Tautomerism : Investigate pH-dependent equilibria (e.g., keto-enol tautomers) via <sup>13</sup>C NMR or IR spectroscopy .
- Adduct formation : Use high-resolution MS (HRMS) to distinguish between molecular ions and solvent adducts .
Case Study : For the pyridinyl-ethoxy-phenyl moiety, compare experimental IR spectra (e.g., C=O stretches at ~1700 cm<sup>-1</sup>) with computational DFT models to validate assignments .
How can researchers design stability studies for this compound under physiological conditions?
Advanced Research Focus : Preclinical stability and metabolite profiling.
Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS/MS. Focus on hydrolytic cleavage of the sulfanylcarbonylamino linkage .
- Oxidative stress testing : Expose to H2O2 or liver microsomes to identify metabolites (e.g., hydroxylation of the ethylpyridinyl group) .
- Light sensitivity : Conduct ICH Q1B photostability testing to assess degradation under UV/visible light .
Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life and degradation pathways .
What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Research Focus : Computational ADME profiling.
Methodological Answer :
- LogP calculation : Use software like Schrödinger’s QikProp to estimate partition coefficients, considering the polar oxane and hydrophobic phenyl-pyridinyl groups .
- Protein binding : Simulate interactions with serum albumin (PDB: 1BM0) via molecular docking to predict unbound fractions .
- Metabolism prediction : Apply CYP450 isoform-specific models (e.g., CYP3A4) to identify likely oxidation sites .
Validation : Compare in silico results with in vitro hepatic clearance assays for concordance .
How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Focus : Translational data contradiction analysis.
Methodological Answer :
Discrepancies may arise due to:
- Bioavailability issues : Perform permeability assays (Caco-2 or PAMPA) to assess intestinal absorption limitations .
- Tissue distribution : Use radiolabeled compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs .
- Metabolite interference : Profile plasma metabolites via UPLC-QTOF and test their bioactivity .
Case Study : If in vitro IC50 values (e.g., 10 nM) don’t align with in vivo ED50, investigate plasma protein binding or efflux transporter interactions (e.g., P-gp) .
What strategies are recommended for synthesizing isotopically labeled analogs for mechanistic studies?
Basic Research Focus : Isotope labeling and tracer design.
Methodological Answer :
- <sup>13</sup>C/<sup>15</sup>N labeling : Introduce isotopes during carboxylation or amidation steps using labeled K<sup>13</sup>CN or <sup>15</sup>NH4Cl .
- Deuterium incorporation : Catalyze H/D exchange at benzylic or α-to-carbonyl positions using D2O and Pd/C .
Application : Use labeled analogs in NMR-based binding assays or MS-based metabolite tracking .
How can the compound’s interaction with biological targets be validated beyond standard assays?
Advanced Research Focus : Target engagement and mechanistic validation.
Methodological Answer :
- SPR/BLI : Measure real-time binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., enzymes or receptors) to confirm binding poses .
- Chemical proteomics : Use affinity-based probes (ABPs) to pull down interacting proteins from cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
